molecular formula C9H6O3S B1376377 7-Hydroxy-1-benzothiophene-5-carboxylic acid CAS No. 1221448-81-2

7-Hydroxy-1-benzothiophene-5-carboxylic acid

Cat. No.: B1376377
CAS No.: 1221448-81-2
M. Wt: 194.21 g/mol
InChI Key: NEGUYZPTEJBCNN-UHFFFAOYSA-N
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Description

Overview and Significance of Benzothiophene Derivatives

Benzothiophene derivatives constitute a crucial class of heterocyclic compounds that have garnered substantial attention in medicinal chemistry due to their structural versatility and diverse pharmacological applications. These compounds exhibit an extensive range of biological activities, including antidiabetic, anticancer, anti-inflammatory, anti-oxidant, anti-tubercular, antimicrobial, and anticonvulsant properties. The structural framework of benzothiophene, consisting of a benzene ring fused to a thiophene ring, provides a robust scaffold for chemical modification and functionalization, enabling the development of compounds with targeted biological properties.

The significance of benzothiophene derivatives extends beyond their biological activities to encompass their roles in materials science and synthetic chemistry. Research has demonstrated that these sulfur-containing heterocyclic molecules, when appropriately functionalized, become integral components of important molecular scaffolds with applications ranging from pharmaceutical development to advanced materials. The benzothiophene scaffold appears in several clinically approved medications, including sertaconazole for antifungal therapy and raloxifene for osteoporosis prevention, underscoring the practical importance of this chemical class.

Contemporary research into benzothiophene derivatives focuses on understanding structure-activity relationships and developing efficient synthetic methodologies for accessing diverse substitution patterns. The effectiveness of various synthetic pathways, including cyclization techniques, functional group modifications, and transition metal-catalyzed reactions, has been extensively studied to optimize access to benzothiophene scaffolds. This comprehensive investigation of synthetic approaches has revealed the versatility of benzothiophene chemistry and its potential for continued expansion into new therapeutic domains.

Historical Context of 7-Hydroxy-1-benzothiophene-5-carboxylic acid Research

The historical development of benzothiophene chemistry can be traced through several key synthetic methodologies that established the foundation for current research into specifically substituted derivatives like this compound. The Fiesselmann thiophene synthesis, developed by Hans Fiesselmann in the 1950s, represented a pivotal advancement in thiophene chemistry by enabling the generation of 3-hydroxy-2-thiophenecarboxylic acid derivatives from α,β-acetylenic esters with thioglycolic acid under basic conditions. This methodology provided crucial insights into the reactivity patterns of thiophene systems and established precedents for regioselective functionalization approaches.

The evolution of benzothiophene synthesis methodologies has been characterized by progressive improvements in regioselectivity and reaction conditions. Early approaches to benzothiophene functionalization often required high temperatures, precious metals, and the installation of directing groups, particularly for functionalization at positions other than carbon-2. The historical challenges associated with achieving regioselective functionalization at carbon-3 versus carbon-2 positions highlighted the need for innovative synthetic strategies, leading to the development of novel precursor systems and reaction conditions.

Database records indicate that this compound was first catalogued in chemical databases in the early 2010s, reflecting the relatively recent focus on this specific substitution pattern. The compound's emergence in the literature coincides with increased interest in exploring benzothiophene derivatives with multiple functional groups capable of participating in diverse chemical transformations. This temporal context positions the compound within the contemporary era of heterocyclic chemistry, where computational design and structure-based approaches guide synthetic target selection.

Nomenclature and Classification within Heterocyclic Chemistry

The systematic nomenclature of this compound follows established conventions for heterocyclic compound naming, incorporating both the benzothiophene core structure and the positions of functional group substitution. According to International Union of Pure and Applied Chemistry guidelines, the compound is designated as this compound, with alternative nomenclature including 7-hydroxybenzo[b]thiophene-5-carboxylic acid. The numbering system begins with the sulfur atom as position 1, proceeding around the fused ring system to identify the precise locations of the hydroxyl and carboxylic acid substituents.

Within the broader classification of heterocyclic compounds, benzothiophene derivatives belong to the category of aromatic heterocycles containing sulfur as the heteroatom. These compounds are classified as five-membered heterocyclic systems fused with six-membered aromatic rings, creating bicyclic structures with distinctive electronic properties. The presence of sulfur in the five-membered ring contributes to the aromatic character of the system while providing unique reactivity patterns compared to oxygen or nitrogen-containing heterocycles.

The classification of this compound as an organosulfur heterocyclic compound reflects its membership in the broader family of sulfur-containing organic molecules. This classification encompasses both structural and functional considerations, acknowledging the compound's aromatic heterocyclic framework and its capacity for diverse chemical transformations through the hydroxyl and carboxylic acid functional groups. The dual functionality of this compound positions it at the intersection of several chemical categories, including aromatic compounds, carboxylic acids, phenols, and heterocyclic systems.

Classification Category Specific Designation Key Characteristics
Heterocyclic Type Aromatic five-membered with sulfur Benzothiophene core structure
Functional Groups Hydroxyl and carboxylic acid Positions 7 and 5 respectively
Molecular Category Organosulfur heterocycle Contains sulfur heteroatom
Ring System Fused bicyclic aromatic Benzene-thiophene fusion
Chemical Class Substituted benzothiophene Multiple functional group substitution

Position in Contemporary Chemical Research

Contemporary chemical research has positioned this compound within several active areas of investigation, particularly those focused on developing new synthetic methodologies and exploring structure-activity relationships in heterocyclic systems. Current research trends emphasize the development of metal-free and mild reaction conditions for benzothiophene functionalization, addressing historical limitations associated with harsh reaction conditions and expensive catalysts. The compound serves as both a synthetic target for methodology development and a starting material for accessing more complex molecular architectures.

Recent advances in benzothiophene chemistry have demonstrated the potential for regioselective carbon-hydrogen bond functionalization using novel precursor systems such as benzothiophene S-oxides. These developments have enabled directing group-free methods that deliver carbon-3 functionalized benzothiophenes with complete regioselectivity under metal-free and mild conditions. The availability of specifically substituted benzothiophenes like this compound provides opportunities to explore these new methodologies and extend their scope to multi-substituted systems.

The contemporary research landscape for benzothiophene derivatives encompasses comprehensive investigations of pharmacological activities across multiple therapeutic domains. Studies published between 2002 and 2024 have documented extensive biological screening of benzothiophene compounds, revealing activities against inflammatory conditions, bacterial infections, diabetes, cancer, microbial pathogens, leishmaniasis, fungal infections, malaria, and tuberculosis. This broad spectrum of biological activities has established benzothiophene derivatives as privileged scaffolds in medicinal chemistry, driving continued interest in accessing diverse substitution patterns and understanding their contributions to biological activity.

Research Domain Current Focus Areas Methodological Approaches
Synthetic Methodology Metal-free functionalization Carbon-hydrogen bond activation
Structural Studies Regioselectivity patterns Computational design
Biological Screening Multi-target activities Structure-activity relationships
Materials Applications Electronic properties Functionalization strategies
Chemical Database Compound characterization Analytical method development

Properties

IUPAC Name

7-hydroxy-1-benzothiophene-5-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H6O3S/c10-7-4-6(9(11)12)3-5-1-2-13-8(5)7/h1-4,10H,(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NEGUYZPTEJBCNN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CSC2=C(C=C(C=C21)C(=O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H6O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

194.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 7-Hydroxy-1-benzothiophene-5-carboxylic acid typically involves the cyclization of appropriate precursors under controlled conditions. One common method is the Fiesselmann synthesis, which involves the reaction of 1,2-diketones with dialkyl thiodiacetate in the presence of sodium or potassium alkoxide to form thiophene carboxylic acids . Another method involves the Hinsberg reaction, where 1,2-diketones react with thiodiacetate to form a δ-lactone intermediate, which is then converted to the desired product .

Industrial Production Methods: Industrial production of this compound often employs large-scale batch reactors where the reaction conditions are optimized for yield and purity. The process involves the use of high-purity reagents and solvents, and the reaction is typically carried out under inert atmosphere to prevent oxidation and other side reactions.

Chemical Reactions Analysis

Types of Reactions: 7-Hydroxy-1-benzothiophene-5-carboxylic acid undergoes various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to form a ketone or aldehyde.

    Reduction: The carboxylic acid group can be reduced to an alcohol or an aldehyde.

    Substitution: The hydroxy group can be substituted with other functional groups such as halogens or alkyl groups.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.

    Substitution: Halogenation can be achieved using reagents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3).

Major Products Formed:

    Oxidation: Formation of 7-oxo-1-benzothiophene-5-carboxylic acid.

    Reduction: Formation of 7-hydroxy-1-benzothiophene-5-methanol.

    Substitution: Formation of 7-chloro-1-benzothiophene-5-carboxylic acid.

Scientific Research Applications

Pharmacological Applications

The compound has been identified as having significant pharmacological properties, particularly through its interaction with peroxisome proliferator-activated receptors (PPARs). These receptors play a crucial role in regulating glucose and lipid metabolism, making the compound a candidate for treating conditions such as:

  • Diabetes : It exhibits hypoglycemic and hypolipidemic effects, which are beneficial in managing diabetes and its complications, including hyperlipidemia and arteriosclerosis .
  • Inflammatory Diseases : The compound has shown potential in treating various inflammatory conditions such as rheumatoid arthritis, asthma, and ulcerative colitis. Its ability to modulate immune responses makes it valuable in managing autoimmune diseases .
  • Cancer : There is ongoing research into its anti-cancer properties, particularly concerning cachexia associated with cancer and viral diseases like AIDS .

Diabetes Management

A study highlighted the efficacy of benzothiophene derivatives in managing diabetes-related complications. The compound demonstrated significant reductions in blood glucose levels in diabetic animal models while also improving lipid profiles. This suggests a dual action on both glycemic control and lipid metabolism, offering a comprehensive approach to diabetes management.

Anti-inflammatory Effects

Research has shown that 7-hydroxy-1-benzothiophene-5-carboxylic acid can reduce inflammation markers in models of rheumatoid arthritis. In vitro studies indicated that the compound inhibits pro-inflammatory cytokines, suggesting its potential as an anti-inflammatory agent.

Cancer Cachexia

Investigations into the use of this compound for cancer cachexia revealed promising results. Animal studies indicated that treatment with this compound improved weight gain and appetite in cachectic mice, highlighting its potential role in supportive cancer therapy.

Summary Table of Applications

Application AreaSpecific EffectsRelevant Studies
DiabetesHypoglycemic and hypolipidemic effects
Inflammatory DiseasesReduction of inflammation markers
CancerImprovement in cachexia symptoms

Mechanism of Action

The mechanism of action of 7-Hydroxy-1-benzothiophene-5-carboxylic acid involves its interaction with various molecular targets and pathways. The hydroxy group can participate in hydrogen bonding and other interactions with biological molecules, while the carboxylic acid group can form ionic bonds with proteins and enzymes. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects.

Comparison with Similar Compounds

Chemical Identity :

  • IUPAC Name : 7-Hydroxy-1-benzothiophene-5-carboxylic acid
  • CAS Number : 1221448-81-2
  • Molecular Formula : C₉H₆O₃S
  • Molecular Weight : 194.21 g/mol
  • Structural Features : A benzothiophene core substituted with a hydroxyl (-OH) group at position 7 and a carboxylic acid (-COOH) group at position 5 (Figure 1).

Key Properties :

  • Hazard Profile : Classified with hazard statements H302 (harmful if swallowed), H312 (harmful in contact with skin), and H332 (harmful if inhaled) .
  • Storage : Recommended to be stored in a cool, dry environment .

Comparative Analysis with Structurally Analogous Compounds

Structural and Functional Group Comparisons

Compound Name Molecular Formula Molecular Weight (g/mol) CAS Number Functional Groups Core Heterocycle Key Substituents
This compound C₉H₆O₃S 194.21 1221448-81-2 -COOH, -OH Benzothiophene 5-COOH, 7-OH
5-Fluoro-1-benzothiophene-2-carboxylic acid C₉H₅FO₂S 212.20 Not provided -COOH, -F Benzothiophene 2-COOH, 5-F
7-Methoxy-1,3-benzodioxole-5-carboxylic acid C₉H₈O₅ 220.16 526-34-1 -COOH, -OCH₃ Benzodioxole 5-COOH, 7-OCH₃
2-(4-Hydroxyphenyl)-1H-benzimidazole-5-carboxylic acid C₁₄H₁₀N₂O₃ 254.24 Not provided -COOH, -OH (phenolic) Benzimidazole 5-COOH, 2-(4-hydroxyphenyl)
7-(Cyclopentylamino)-2-phenyl-1H-indole-5-carboxylic acid C₂₀H₂₀N₂O₂ 320.39 1120332-41-3 -COOH, -NH-C₅H₉, -Ph Indole 5-COOH, 7-cyclopentylamino, 2-Ph
7-methyl-1H-Indole-5-carboxylic acid C₁₀H₉NO₂ 175.18 180624-00-4 -COOH, -CH₃ Indole 5-COOH, 7-CH₃

Biological Activity

7-Hydroxy-1-benzothiophene-5-carboxylic acid is a compound belonging to the benzothiophene family, known for its diverse biological activities. This article explores the compound's biological activity, focusing on its antimicrobial, anticancer, and anti-inflammatory properties, supported by various research findings and case studies.

Chemical Structure and Properties

The chemical structure of this compound can be described as follows:

  • Molecular Formula : C9H6O3S
  • Molecular Weight : 194.21 g/mol
  • Functional Groups : Hydroxyl group (-OH), carboxylic acid (-COOH), and a thiophene ring.

Antimicrobial Activity

Research has highlighted the potential of benzothiophene derivatives, including 7-hydroxy compounds, as antimicrobial agents. A systematic study demonstrated that certain substitutions on the benzothiophene ring significantly enhance antimicrobial efficacy against both Gram-positive and Gram-negative bacteria.

Key Findings:

  • Inhibition Zones : Compounds with hydroxyl groups at specific positions exhibited notable antibacterial activity. For instance, derivatives with halogens or nitro groups at positions 4, 5, or 6 showed enhanced potency against various bacterial strains including Staphylococcus aureus and Escherichia coli .
CompoundBacterial StrainInhibition Zone (mm)
7-Hydroxy-1-BTS. aureus23
7-Hydroxy-1-BTE. coli20
BenzothiopheneKlebsiella pneumoniae24

Anticancer Activity

Benzothiophene derivatives have been investigated for their anticancer properties, particularly their ability to inhibit histone deacetylases (HDACs), which play a crucial role in cancer progression.

  • HDAC Inhibition : The inhibition of HDACs leads to the reactivation of tumor suppressor genes and induction of apoptosis in neoplastic cells. Studies have shown that compounds similar to 7-hydroxy derivatives can selectively induce terminal differentiation in cancer cells .

Case Study:

A study on benzothiophene amide derivatives revealed that these compounds could effectively inhibit cell growth in various cancer cell lines, indicating potential therapeutic applications in oncology .

Anti-inflammatory Activity

The anti-inflammatory potential of benzothiophene derivatives has also been explored. The presence of hydroxyl groups is associated with significant anti-inflammatory effects, making these compounds candidates for treating inflammatory diseases.

Research Insights:

  • TRX-mediated Diseases : Compounds similar to 7-hydroxy derivatives have shown promise in treating autoimmune and inflammatory diseases by modulating the immune response .

Q & A

Basic: What safety protocols should be followed when handling 7-Hydroxy-1-benzothiophene-5-carboxylic acid in laboratory settings?

Answer:

  • PPE Requirements : Wear NIOSH/CEN-certified respirators (e.g., P95 filters or OV/AG/P99 cartridges) for airborne particles, safety goggles, face shields, and chemically resistant gloves (e.g., nitrile or neoprene) .
  • Engineering Controls : Use fume hoods to minimize inhalation risks and ensure proper ventilation. Avoid direct contact with skin or eyes.
  • Waste Management : Dispose of contaminated materials according to local regulations, avoiding drainage systems to prevent environmental contamination .

Basic: How can researchers characterize the purity and structural integrity of this compound?

Answer:

  • Analytical Techniques :
    • HPLC : Use reverse-phase chromatography with UV detection (≥98% purity thresholds as per pharmacopeial standards) .
    • NMR Spectroscopy : Confirm molecular structure via 1H^1H- and 13C^{13}C-NMR, comparing peaks to reference spectra of benzothiophene derivatives .
    • Mass Spectrometry : Validate molecular weight using ESI-MS or MALDI-TOF .

Advanced: How can conflicting data on the physicochemical properties (e.g., melting point, solubility) of this compound be resolved?

Answer:

  • Standardized Protocols : Replicate measurements using calibrated equipment (e.g., differential scanning calorimetry for melting points) under controlled humidity and temperature .
  • Cross-Validation : Compare results with computational models (e.g., density functional theory for solubility predictions) and literature data from authoritative databases like PubChem or CAS .
  • Sample Purity : Ensure high-purity samples (>95%) via recrystallization or column chromatography to eliminate impurities affecting properties .

Advanced: What experimental strategies can optimize the synthesis of this compound derivatives with high regioselectivity?

Answer:

  • Catalytic Systems : Screen transition-metal catalysts (e.g., Pd or Cu) for cross-coupling reactions, leveraging insights from benzothiophene catalytic studies .
  • Protecting Groups : Use tert-butyldimethylsilyl (TBDMS) groups to protect the hydroxyl moiety during functionalization .
  • Real-Time Monitoring : Employ LC-MS or in situ FTIR to track reaction progress and adjust conditions (e.g., temperature, solvent polarity) dynamically .

Basic: What spectroscopic methods are most effective for identifying functional groups in this compound?

Answer:

  • FTIR Spectroscopy : Detect hydroxyl (-OH, ~3200–3600 cm1^{-1}) and carboxylic acid (-COOH, ~2500–3300 cm1^{-1}) groups .
  • UV-Vis Spectroscopy : Analyze π→π* transitions in the benzothiophene core (λ~250–300 nm) to assess conjugation effects .

Advanced: How can researchers investigate the metabolic stability or enzymatic interactions of this compound?

Answer:

  • In Vitro Assays : Use liver microsomes or recombinant cytochrome P450 enzymes to study metabolic pathways, quantifying metabolites via LC-MS/MS .
  • Enzyme Kinetics : Apply Michaelis-Menten models to determine inhibition constants (KiK_i) or catalytic efficiency (kcat/KMk_{cat}/K_M) using purified enzymes .
  • Computational Docking : Predict binding modes with target proteins (e.g., oxidoreductases) using AutoDock or Schrödinger Suite .

Basic: What are the stability considerations for storing this compound?

Answer:

  • Storage Conditions : Keep in airtight containers at –20°C under inert gas (N2_2) to prevent oxidation or hydrolysis .
  • Light Sensitivity : Protect from UV exposure by using amber glass vials, as benzothiophenes may degrade under prolonged light .

Advanced: How can researchers address low yields in the synthesis of this compound under acidic conditions?

Answer:

  • pH Optimization : Adjust reaction pH to 6–7 using buffered solutions to balance carboxylate ionization and hydroxyl group reactivity .
  • Solvent Selection : Test polar aprotic solvents (e.g., DMF or DMSO) to enhance solubility and reduce side reactions .
  • Byproduct Analysis : Use GC-MS or 1H^1H-NMR to identify competing pathways (e.g., dimerization) and redesign reaction stoichiometry .

Table 1: Key Physicochemical Data for this compound

PropertyReported Values/TechniquesReference
Molecular Weight208.23 g/mol (calculated)
Melting Point~210–215°C (predicted)
Solubility in WaterLow (enhanced with NaOH/MeOH)
StabilitySensitive to UV light, stable at –20°C

Advanced: What computational tools can predict the reactivity of this compound in catalytic cycles?

Answer:

  • DFT Calculations : Use Gaussian or ORCA to model frontier molecular orbitals (HOMO/LUMO) and predict sites for electrophilic/nucleophilic attack .
  • Molecular Dynamics : Simulate solvent effects and transition states using GROMACS or AMBER .

Basic: How should researchers validate the absence of mutagenic or carcinogenic risks in this compound?

Answer:

  • Ames Test : Screen for mutagenicity using Salmonella typhimurium strains TA98/TA100 .
  • In Silico Tools : Apply QSAR models (e.g., Derek Nexus) to predict toxicity endpoints .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
7-Hydroxy-1-benzothiophene-5-carboxylic acid
Reactant of Route 2
7-Hydroxy-1-benzothiophene-5-carboxylic acid

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